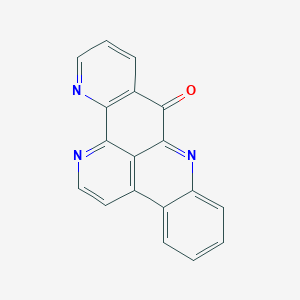
Ascididemin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ascididemin can be viewed as a fused phenanthroline with quinoline; from the Mediterranean ascidian Cystodytes dellechiajei.
Wissenschaftliche Forschungsanwendungen
Ascididemin is a marine alkaloid that has been isolated from several species of ascidians, including the genera Didemnum and Eudistoma . It has garnered significant attention due to its diverse range of biological activities, particularly its anti-tumor properties . Research indicates that this compound exhibits antibacterial, antifungal, and antifouling activities .
Antimicrobial and Antifouling Activities
This compound has demonstrated antibacterial and antifungal properties . These attributes suggest its potential application in developing novel antimicrobial agents. Additionally, its antifouling activity indicates its usefulness in preventing the accumulation of unwanted organisms on submerged surfaces, which could be valuable in marine industries .
Antitumor Potential
This compound's most notable application lies in its anti-tumor capabilities . Studies have shown significant cytotoxic effects of this compound on different types of cancer cells . It disrupts citrate metabolism by inhibiting ATP-citrate lyase, an enzyme crucial for cholesterol and fatty acid synthesis . Moreover, virtual screening models have identified this compound as having superior binding properties, suggesting its potential as a candidate for targeted cancer therapy .
Applications in Drug Discovery
This compound and its analogues are considered lead compounds for developing agents against various diseases, including bacterial, fungal, viral, protozoal, malarial, tuberculosis, inflammatory, diabetic, immunomodulatory, and neurological diseases . Its structure and bioactivities make it a valuable molecule in drug discovery research .
Use in Chemical Synthesis
Analytical Techniques
Eigenschaften
CAS-Nummer |
114622-04-7 |
|---|---|
Molekularformel |
C18H9N3O |
Molekulargewicht |
283.3 g/mol |
IUPAC-Name |
2,12,15-triazapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1,3,5,7,9(21),10,12,14(19),15,17-decaen-20-one |
InChI |
InChI=1S/C18H9N3O/c22-18-12-5-3-8-19-15(12)16-14-11(7-9-20-16)10-4-1-2-6-13(10)21-17(14)18/h1-9H |
InChI-Schlüssel |
BTAIBIXHXSXUFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=NC=C3)C5=C(C=CC=N5)C(=O)C4=N2 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C(=NC=C3)C5=C(C=CC=N5)C(=O)C4=N2 |
Aussehen |
Solid powder |
Key on ui other cas no. |
114622-04-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ascididemin; Leptoclinidinone; NSC 675670; NSC-675670; NSC675670; CRL 8274; CRL-8274; CRL8274. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















